REACTION_CXSMILES
|
[CH2:1]([CH:3]1[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8](CC#N)[CH:9]=2)[CH2:4]1)[CH3:2].[OH-:15].[K+].[CH2:17]([OH:19])[CH3:18]>O>[CH2:1]([CH:3]1[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([CH2:18][C:17]([OH:15])=[O:19])[CH:9]=2)[CH2:4]1)[CH3:2] |f:1.2|
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Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
C(C)C1CC2=CC=C(C=C2C1)CC#N
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Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
26.7 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
|
at reflux for 20 hours
|
Duration
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20 h
|
Type
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CONCENTRATION
|
Details
|
The solution is concentrated to 50 cc
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Type
|
ADDITION
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Details
|
diluted with water
|
Type
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EXTRACTION
|
Details
|
extracted with ether
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1CC2=CC=C(C=C2C1)CC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |